molecular formula C9H12N2O4 B13722480 2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid

2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid

Cat. No.: B13722480
M. Wt: 212.20 g/mol
InChI Key: PBWKYOKRCLSNEK-UHFFFAOYSA-N
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Description

2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid is a nitrogen-containing heterocyclic compound It features a unique structure that includes both pyrrole and pyrazine rings, making it an interesting subject for various scientific studies

Preparation Methods

The synthesis of 2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired pyrrolo[1,2-a]pyrazine structure .

Chemical Reactions Analysis

2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the acetic acid moiety, using reagents like sodium hydroxide or other bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or other therapeutic effects .

Comparison with Similar Compounds

2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid can be compared to other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-(1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid

InChI

InChI=1S/C9H12N2O4/c12-7(13)4-5-9(15)11-3-1-2-6(11)8(14)10-5/h5-6H,1-4H2,(H,10,14)(H,12,13)

InChI Key

PBWKYOKRCLSNEK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC(=O)O

Origin of Product

United States

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